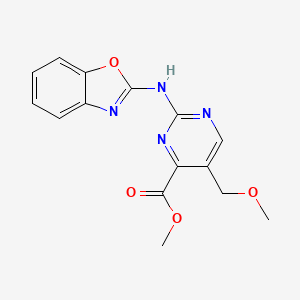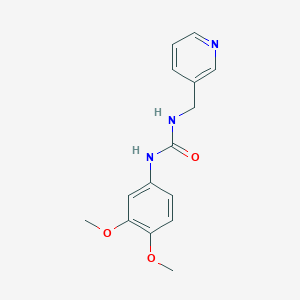
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. DPU-4 belongs to the class of urea-based compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the inhibition of the target enzyme through the formation of a reversible complex. The compound binds to the active site of the enzyme, thereby preventing its normal function. The exact mode of binding and the nature of the interactions between N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and the enzyme vary depending on the specific target enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is its broad-spectrum inhibitory activity against various enzymes, which makes it a promising candidate for the development of multi-targeted drugs. However, its potency and selectivity against specific enzymes may vary, depending on the chemical structure and properties of the target enzyme. Moreover, the synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is relatively complex and requires specialized equipment and expertise, which may limit its widespread use in the laboratory.
Zukünftige Richtungen
Despite the significant progress made in the study of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, several important questions remain unanswered. For example, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea against specific target enzymes needs to be elucidated further. Moreover, the pharmacokinetic and pharmacodynamic properties of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea need to be characterized in more detail to facilitate its translation into clinical use. Finally, the potential applications of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea in the treatment of various diseases need to be explored further, including its use as a tool for studying the role of specific enzymes in disease pathogenesis.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is a promising compound with significant potential applications in the field of drug discovery. Its broad-spectrum inhibitory activity against various enzymes, combined with its diverse biochemical and physiological effects, makes it a valuable tool for studying the role of specific enzymes in disease pathogenesis. Further research is needed to fully explore the potential of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and to translate its findings into clinical use.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction between 3,4-dimethoxyaniline and 3-pyridyl isocyanate in the presence of a suitable solvent and catalysts. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases, phosphodiesterases, and proteases. These enzymes play critical roles in various pathological conditions, such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-5-12(8-14(13)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKSUPLPBDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)
![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)
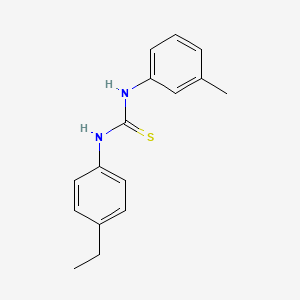
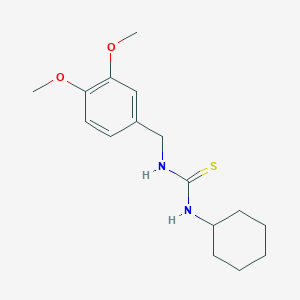
![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
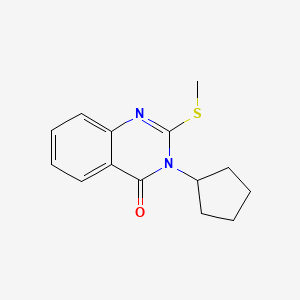
![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
